N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-heptan-4-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBNUUGTIXQSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225503 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
745047-51-2 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-(hept-4yl)benz-1,3 dioxol-5-carboxam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1875N4ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.00 °C. @ 760.00 mm Hg | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Steps
-
Formation of Acid Chloride :
1,3-Benzodioxole-5-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C for 4–6 hours. Excess SOCl₂ ensures complete conversion, evidenced by the cessation of gas evolution (SO₂ and HCl). -
Nucleophilic Acyl Substitution :
The resultant acid chloride reacts with heptan-4-amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize liberated HCl. The reaction occurs at 0–25°C in DCM, achieving completion within 12–24 hours.
Optimization Parameters
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Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives.
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Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes side products like unreacted amine hydrochloride.
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Purification : Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, yielding >85% purity.
Coupling Reagent-Assisted Synthesis
Alternative methods employ coupling reagents to bypass acid chloride formation, reducing exposure to corrosive gases. This approach is favored in laboratory settings for its operational safety.
Reagent Systems and Conditions
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HATU/DIPEA System :
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1,3-Benzodioxole-5-carboxylic acid (1 equiv), heptan-4-amine (1.1 equiv), and HATU (1.2 equiv) are combined in dimethylformamide (DMF).
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N,N-Diisopropylethylamine (DIPEA, 2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6–8 hours.
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Yield: ~78% after extraction with ethyl acetate and brine washing.
-
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DCC/HOBt System :
-
Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) activate the carboxylic acid in THF.
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Heptan-4-amine is added, and the mixture is stirred for 24 hours at 25°C.
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Dicyclohexylurea (DCU) byproduct is removed by filtration, with final purification via column chromatography.
-
Comparative Efficiency
| Parameter | HATU/DIPEA | DCC/HOBt |
|---|---|---|
| Reaction Time (hours) | 6–8 | 24 |
| Yield (%) | 78 | 72 |
| Byproduct Management | Simple extraction | DCU filtration |
| Cost | High | Moderate |
HATU-based methods offer faster reaction times but incur higher reagent costs, making DCC/HOBt preferable for large-scale synthesis.
Industrial-Scale Production Considerations
Commercial suppliers, including Henan Aochuang Chemical Co., Ltd. and Finetech Industry Limited, utilize continuous flow reactors to enhance throughput. Key operational parameters include:
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Temperature Control : Maintaining 25–30°C prevents exothermic side reactions.
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Inert Atmosphere : Nitrogen or argon sparging minimizes oxidation of the amine reactant.
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Catalyst Recycling : Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) have been trialed for enzymatic amidation, though yields remain suboptimal (~65%).
Analytical Characterization
Post-synthesis analysis ensures compliance with food additive standards (JECFA 1767). Critical parameters include:
| Property | Method | Specification |
|---|---|---|
| Purity (%) | HPLC-UV (220 nm) | ≥98 |
| Melting Point (°C) | Differential Scanning Calorimetry | 95–97 |
| Residual Solvents (ppm) | GC-MS | <100 (THF/DMF) |
The compound’s identity is confirmed via (δ 6.8–7.1 ppm, aromatic protons) and (δ 164.5 ppm, carbonyl carbon) .
Chemical Reactions Analysis
Types of Reactions: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzodioxoles.
Scientific Research Applications
Chemistry
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide serves as an intermediate in organic synthesis , facilitating the production of various compounds. Its structure allows for the exploration of different reaction mechanisms and the development of new synthetic methodologies. The compound can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives.
| Reaction Type | Products |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Primary amines or alcohols |
| Substitution | Substituted benzodioxoles |
Biology
In biological research, this compound is utilized to study the interactions between small molecules and biological macromolecules. It has potential as a lead compound in drug discovery and development due to its ability to modulate enzyme and receptor activity. Preliminary studies suggest that it may influence signaling pathways and metabolic processes, although specific molecular pathways are still under investigation.
Medicine
The compound's role in drug discovery is significant, as it may serve as a scaffold for developing therapeutic agents targeting various diseases. Its interactions with biological systems make it a candidate for further pharmacological studies aimed at identifying specific therapeutic effects.
Industrial Applications
This compound finds utility in the production of specialty chemicals and materials . It is also incorporated into formulations for fragrances and flavorings due to its savory meaty odor profile, which enhances food products by providing umami flavor characteristics .
Safety and Toxicological Evaluation
The safety profile of this compound has been evaluated in toxicological studies. These assessments ensure compliance with food safety regulations when used as a flavoring agent. The compound has been assigned the GHS07 pictogram with the signal word "Warning," indicating that safety precautions should be taken during handling .
Flavoring Agent Research
Recent studies have focused on the interaction of this compound with taste receptors responsible for umami perception. These investigations are crucial for understanding its efficacy as a flavor enhancer in culinary applications:
- Study on Taste Interaction : Research indicated that the compound effectively interacts with umami taste receptors, enhancing flavor profiles in food products.
- Toxicological Assessment : Evaluations showed that the compound's consumption levels are safe within established limits for food applications.
Mechanism of Action
The mechanism of action of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved in its action are still under investigation, but it is believed to influence signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological, metabolic, and functional properties of S807 can be contextualized against other benzo[d][1,3]dioxole carboxamide derivatives and related N-alkylbenzamides. Key comparisons are summarized below:
Umami Receptor Agonists: S807 vs. S9229
- Structural Differences :
- S807 : Benzo[d][1,3]dioxole-5-carboxamide with a heptan-4-yl substituent.
- S9229 : (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (CAS 851669-60-8), lacking the methylenedioxyphenyl group.
- Functional Similarities :
| Parameter | S807 | S9229 |
|---|---|---|
| EC₅₀ (Umami Receptor) | 0.3 µM | 0.5 µM |
| Metabolic Stability | Rapid oxidation (CYP450) | Slower clearance due to steric hindrance |
| Toxicological NOEL | 20 mg/kg/day (rat) | 15 mg/kg/day (rat) |
Benzodioxole Derivatives with Divergent Bioactivities
- Cardiovascular Agents (MDC, ADC) :
- Antidiabetic Agent IIc :
| Compound | Target/Activity | Key Structural Feature |
|---|---|---|
| S807 | Umami receptor agonist | Heptan-4-yl chain |
| MDC | Cardiovascular protection | 4-Methoxybenzyl substituent |
| IIc | α-Amylase inhibition | 3-(Trifluoromethyl)phenyl group |
Cooling Agents and Bitter Modulators
- Givaudan Cooling Compounds :
- Bitter Modulators :
Mechanistic Insights and Receptor Interactions
S807’s umami activity is mediated by its interaction with the transmembrane domain (TMD) of T1R1, as shown in chimeric receptor studies (e.g., T1R2–1 and T1R1–2 hybrids) . In contrast, sweet agonists like S819 target T1R2’s TMD, highlighting receptor specificity dictated by minor structural variations .
Biological Activity
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as S807, is a compound belonging to the benzodioxole class of organic compounds. Its unique structure and properties make it a subject of interest in biological research, particularly concerning its potential therapeutic applications and biological activities.
- Chemical Formula : C₁₅H₂₁N₁O₃
- Molecular Weight : 263.32 g/mol
- Appearance : White crystalline powder
- Melting Point : 116.00 to 117.00 °C
- Boiling Point : 378.00 to 379.00 °C
- LogP (octanol/water) : 3.28
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is believed to modulate the activity of enzymes and receptors, influencing several biochemical pathways:
- Enzyme Interaction : It can bind to specific enzymes, potentially affecting their catalytic activity.
- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting signal transduction pathways.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
Antidiabetic Potential
The compound has shown promise in inhibiting α-glucosidase activity, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing diabetes.
Flavor Enhancement
This compound has been identified as a flavor compound that enhances umami taste profiles in food products. Its interaction with taste receptors may contribute to its sensory properties.
Case Studies and Research Findings
- Inhibition Studies :
- Antioxidant Efficacy :
- Flavor Profile Analysis :
Q & A
Q. How can the structural identity of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide be confirmed experimentally?
To confirm the compound’s structure, use 13C NMR spectroscopy to verify carbon environments (e.g., δ 164.56 ppm for the carbonyl group) and elemental analysis to validate empirical composition (calc. C 60.00%, H 4.03%, N 9.33%; found C 59.85%, H 3.76%, N 9.22%) . Melting point determination (e.g., 230°C) further corroborates purity .
Q. What are typical synthetic routes for benzodioxole carboxamide derivatives?
Common methods include:
- Amide coupling : React benzo[d][1,3]dioxole-5-carboxylic acid with heptan-4-amine using activating agents (e.g., DCC or EDC).
- Purification : Silica gel chromatography with n-hexane:ethyl acetate (3:2) gradients yields solid products (75–77% yields) .
- Alternative functionalization : Cobalt-catalyzed N-methylation of amides achieves up to 94% yields for structural analogs .
Advanced Research Questions
Q. How can researchers assess the compound’s biological activity in disease models?
- In vitro assays : Screen for enzyme inhibition (e.g., α-amylase for antidiabetic potential) using fluorometric or colorimetric methods .
- In vivo models : For hypoglycemic studies, administer STZ-induced diabetic mice with 10–20 mg/kg doses and monitor blood glucose levels over 7–14 days .
- Receptor binding : Use chimeric T1R1/T1R3 taste receptors to map umami synergy via calcium flux assays .
Q. What computational methods validate the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate energy gaps (e.g., 3.54 eV for optimized structures) to predict electronic properties and reactivity .
- Molecular docking : Simulate binding to MAO B (IC₅₀ = 56 nM) or T1R1 transmembrane domains using surface complementarity scores .
- ADMET prediction : Estimate toxicity profiles (e.g., NOEL = 20 mg/kg/day in rats) via QSAR models .
Q. How is the compound metabolized, and what are its toxicological thresholds?
- Metabolism studies : Use LC-MS/MS to identify plasma metabolites (e.g., hydroxylated derivatives) in Sprague-Dawley rats over 24-hour periods .
- Safety evaluation : A 93-day rat study established a NOEL of 20 mg/kg/day, with safety margins >10 million relative to human exposure levels (0.0002–0.002 μg/kg/day) .
Methodological Considerations
Q. How should researchers address discrepancies in reported biological data?
- Cross-validation : Compare in vitro IC₅₀ values (e.g., MAO B inhibition ) with in vivo efficacy (e.g., hypoglycemic activity ).
- Control experiments : Replicate studies using standardized protocols (e.g., ST-2043 as a MAO B reference inhibitor) .
- Dose-response analysis : Resolve contradictions by testing wider concentration ranges (e.g., 1 nM–100 μM for receptor activation ).
Q. What strategies optimize the compound’s solubility and stability in experimental settings?
- Solubility enhancers : Use DMSO for in vitro assays (<0.1% final concentration to avoid cytotoxicity) .
- Stability testing : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hours via HPLC .
- Crystallography : Analyze monoclinic crystal forms (Z = 2–4) to design stable co-crystals for SC-XRD validation .
Regulatory and Safety Guidelines
Q. What regulatory frameworks apply to this compound in preclinical research?
- EFSA/FEMA guidelines : Classify it under FGE.94Rev2 as a flavoring agent with GRAS status, adhering to ≤0.002 μg/kg/day exposure limits .
- OSHA compliance : Follow GHS labeling for acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
Emerging Research Directions
Q. Can this compound be repurposed for cardiovascular or anticancer applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
